7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane
CAS No.: 2169172-11-4
Cat. No.: VC3181154
Molecular Formula: C11H20N2
Molecular Weight: 180.29 g/mol
* For research use only. Not for human or veterinary use.
![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane - 2169172-11-4](/images/structure/VC3181154.png)
Specification
CAS No. | 2169172-11-4 |
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Molecular Formula | C11H20N2 |
Molecular Weight | 180.29 g/mol |
IUPAC Name | 7-piperidin-1-yl-2-azabicyclo[2.2.1]heptane |
Standard InChI | InChI=1S/C11H20N2/c1-2-6-13(7-3-1)11-9-4-5-10(11)12-8-9/h9-12H,1-8H2 |
Standard InChI Key | CBHXQIDLXJAWIF-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2C3CCC2NC3 |
Canonical SMILES | C1CCN(CC1)C2C3CCC2NC3 |
Introduction
Physical and Chemical Properties
Structural Features
7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane combines two important nitrogen-containing structural motifs: an azabicyclo[2.2.1]heptane scaffold and a piperidine ring. The 2-azabicyclo[2.2.1]heptane core features a bridged bicyclic structure with a nitrogen atom at the 2-position. This creates a rigid, three-dimensional framework that constrains the molecule's conformational flexibility. The related compound 2-azabicyclo[2.2.1]heptane has been studied and has an ionization energy of 8.5 eV, determined by photoelectron spectroscopy .
The piperidine ring, attached at the 7-position of the azabicyclic structure, introduces a second nitrogen atom and an additional ring system. This combination creates a molecule with interesting spatial arrangements and potential for various interactions with biological targets.
Spectroscopic Properties
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound would likely show distinctive proton and carbon signals for the bicyclic and piperidine moieties. Related research on 7-azabicyclo[2.2.1]heptane derivatives has explored barriers to rotation about N-CO bonds in N-acyl derivatives and N-NO bonds in nitroso derivatives, indicating interesting conformational dynamics that would be observable in temperature-dependent NMR studies .
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Mass Spectrometry: The compound would be expected to show a molecular ion peak at m/z 180, corresponding to its molecular weight, with fragmentation patterns characteristic of both the azabicyclic and piperidine components.
Related Compounds and Comparative Analysis
Comparison with Other Azabicyclo[2.2.1]heptane Derivatives
Azabicyclo[2.2.1]heptane derivatives represent an important class of compounds with various applications. Several related structures have been reported in the literature:
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2-Azabicyclo[2.2.1]heptane: This is the simplest related structure, with a nitrogen at the 2-position of the bicyclic framework. It has an ionization energy of 8.5 eV, determined by photoelectron spectroscopy .
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7-Azabicyclo[2.2.1]heptane: This isomer has the nitrogen at the 7-position (bridgehead). Synthetic methods for this compound have been improved over time, with current approaches achieving yields of up to 36% .
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7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid: This is a more complex derivative with carboxylic acid groups at the 1 and 4 positions. It has been synthesized as a rigid, non-chiral analogue of 2-aminoadipic acid .
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exo-2-Chloro-7-azabicyclo[2.2.1]heptane: This halogenated derivative has been synthesized and characterized, providing insights into the reactivity and properties of substituted azabicyclic systems .
Table 2 compares some of the key features of these related compounds:
Table 2: Comparison of Azabicyclo[2.2.1]heptane Derivatives
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